9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Cyclopropyl Substitution: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Ring Introduction: The piperazine ring is attached through nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives.
Thiazole Substitution: The thiazole moiety is introduced via a condensation reaction between a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine moieties.
Reduction: Reduction reactions can occur at the cyclopropyl group and the purine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the purine core can yield dihydropurines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-adenine
- 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-guanine
Uniqueness
Compared to similar compounds, 9-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9H-purine stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H23N7S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C18H23N7S/c1-12-15(26-13(2)22-12)9-23-5-7-24(8-6-23)17-16-18(20-10-19-17)25(11-21-16)14-3-4-14/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
JFRXHPSLDDONLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
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